
4-Chloro-3-(cyclohexylmethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a cyclohexylmethoxy group at the 3-position. This compound is used in various biochemical and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyclohexylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with cyclohexylmethanol in the presence of a suitable base. The reaction typically proceeds under reflux conditions with a solvent such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the chlorination of aniline to form 4-chloroaniline, followed by the etherification reaction with cyclohexylmethanol. The process is optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions .
化学反応の分析
Types of Reactions
4-Chloro-3-(cyclohexylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
科学的研究の応用
4-Chloro-3-(cyclohexylmethoxy)aniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-3-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
3-Chloro-4-(cyclohexylmethoxy)aniline: Similar structure but with different substitution pattern.
4-Chloro-3-methoxyaniline: Lacks the cyclohexyl group, affecting its chemical properties and applications.
4-Chloroaniline: A simpler structure without the methoxy and cyclohexyl groups, used in different industrial applications.
Uniqueness
4-Chloro-3-(cyclohexylmethoxy)aniline is unique due to the presence of both the chlorine and cyclohexylmethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
4-chloro-3-(cyclohexylmethoxy)aniline |
InChI |
InChI=1S/C13H18ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |
InChIキー |
YAAOSTITNXUAFN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
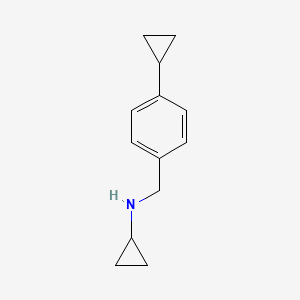
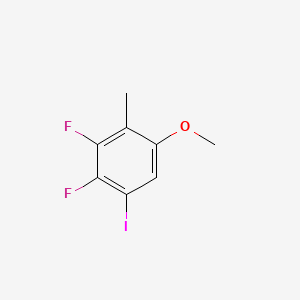
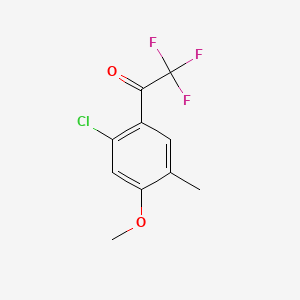
![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)


![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
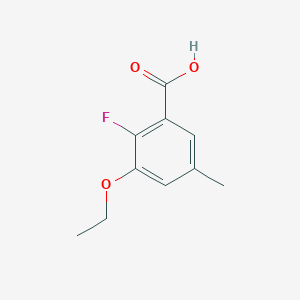
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
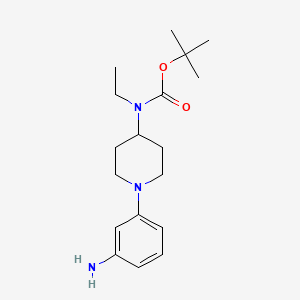
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
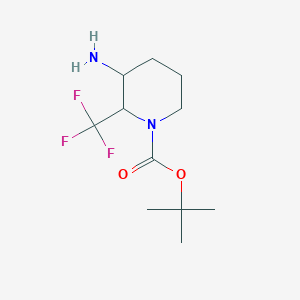
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
